3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide
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Overview
Description
3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide is a complex organic compound characterized by its sulfonamide functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a chlorinated aromatic ring, a methoxy group, and sulfonamide linkages, which contribute to its unique chemical properties.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide groups can interact with active sites of enzymes, making it a candidate for drug development, particularly in the treatment of bacterial infections.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial agent. The presence of the sulfonamide groups is crucial for its activity against certain bacterial strains, making it a valuable lead compound in the development of new antibiotics.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of colorants for textiles and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloroaniline, which undergoes sulfonation to introduce the sulfonamide group.
N-Methylation: The N-methylation of the sulfonamide is carried out using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often employ reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Mechanism of Action
The mechanism by which 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide exerts its effects involves the inhibition of enzyme activity. The sulfonamide groups mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid production and ultimately bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness
What sets 3-(4-chloro-N-methylphenylsulfonamido)-N-isopropyl-4-methoxybenzenesulfonamide apart is its complex structure, which allows for a broader range of chemical modifications and applications. The presence of both methoxy and isopropyl groups enhances its solubility and bioavailability, making it a more versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-methylamino]-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O5S2/c1-12(2)19-26(21,22)15-9-10-17(25-4)16(11-15)20(3)27(23,24)14-7-5-13(18)6-8-14/h5-12,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMNXZFQLWCIFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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